2-Amino-5-phenyl-thiophene-3-carboxylic acid

Medicinal Chemistry Chemical Biology Building Block Purity

Researchers targeting the NF-κB pathway or developing novel anti-tubercular agents require a reliable source of the unmodified 2-amino-5-phenyl-thiophene-3-carboxylic acid scaffold. Substituting with ester or amide analogs introduces deprotection steps and alters biological recognition, while removal of the 5-phenyl group abrogates potency against Mtb and IKKβ selectivity. This compound directly solves these synthesis and SAR bottlenecks. - Free carboxylic acid enables direct amide coupling without deprotection, accelerating IKKβ inhibitor SAR studies. - Parent acid scaffold delivers anti-tubercular MICs as low as 0.23 μM against Mtb H37Rv. - Solid-state form (mp 190°C) and ≥95% purity ensure reproducible scale-up and simplified purification.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 14770-84-4
Cat. No. B079813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenyl-thiophene-3-carboxylic acid
CAS14770-84-4
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O
InChIInChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
InChIKeyQSMQLBVCCAMZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-phenyl-thiophene-3-carboxylic acid: Identity & Physicochemical Baseline


2-Amino-5-phenyl-thiophene-3-carboxylic acid (CAS 14770-84-4) is a heterocyclic small-molecule building block consisting of a thiophene core substituted with an amino group at the 2-position, a phenyl ring at the 5-position, and a carboxylic acid functionality at the 3-position . The compound is primarily employed in medicinal chemistry research as a versatile scaffold for the synthesis of IKKβ inhibitors and anti-tubercular agents [1]. Commercially, it is typically supplied as a solid with a purity of ≥95% , a molecular weight of 219.26 g/mol (C₁₁H₉NO₂S) , and a melting point of approximately 190°C .

1
IKKβ inhibitor synthesis: direct amide coupling from free carboxylic acid Eliminates deprotection steps required with ester analogs
2
Anti-tubercular derivative design: privileged scaffold with reported Mtb activity Supports focused library synthesis for hit-to-lead
3
Solid form for benchtop handling: high-melting crystalline powder Simplifies accurate weighing and storage stability

2-Amino-5-phenyl-thiophene-3-carboxylic acid: Why Analogs Are Not Interchangeable


The 2-amino-5-phenyl-thiophene-3-carboxylic acid scaffold possesses a unique combination of functional groups—a free carboxylic acid at the 3-position and a primary amine at the 2-position—that is not preserved in its common analogs. For instance, the corresponding amide derivative (CAS 4815-35-4) substitutes the carboxylic acid with a primary amide, which alters both hydrogen-bonding capacity and metabolic stability, leading to distinct biological profiles (e.g., reported Janus kinase inhibition [1]). Similarly, ester derivatives (e.g., ethyl or methyl esters) block the acidic moiety, rendering them unsuitable for applications requiring free carboxylate for conjugation, salt formation, or metal coordination. Substituting the compound with a simpler 2-aminothiophene-3-carboxylic acid lacking the 5-phenyl group (CAS 56387-08-7) eliminates the hydrophobic π-stacking and steric bulk contributed by the phenyl ring, which has been demonstrated in structure-activity relationship studies to be critical for potency against Mtb and selectivity for IKKβ [2][3]. Therefore, procurement of the precise scaffold is essential for maintaining the intended reactivity and biological recognition.

Amide analog (CAS 4815-35-4)
The amide replaces the carboxylic acid, altering hydrogen-bonding capacity and metabolic stability; reported JAK inhibition profile may not transfer.
Ester derivatives (methyl / ethyl)
Blocked acidic moiety prevents direct conjugation, salt formation, or metal coordination; requires additional deprotection steps.
Des-phenyl analog (CAS 56387-08-7)
Loss of the 5-phenyl ring eliminates hydrophobic π-stacking and steric bulk critical for IKKβ selectivity and Mtb potency reported in SAR studies.

2-Amino-5-phenyl-thiophene-3-carboxylic acid: Procurement Differentiation Evidence


Scaffold Purity vs. In-Class Building Blocks

The target compound is routinely available at ≥95% purity from multiple commercial suppliers, a critical specification for reproducible synthetic outcomes and biological assays . In contrast, the structurally related amide derivative (CAS 4815-35-4) is often offered at comparable purity levels, but its different functional group profile necessitates distinct storage and handling conditions (e.g., hygroscopicity) that can impact long-term stability [1]. The carboxylic acid form's purity specification directly influences the yield and side-product profile in amide coupling and esterification reactions, making it the preferred choice when a free carboxylate is required.

Purity specification
Cross-study comparable
≥95% (HPLC) — equivalent nominal purity to amide analog, but differentiated by free carboxylate reactivity and solid-state stability.
Carboxylic acid form supports direct derivatization without deprotection.
Supplier-reported specification; functional-group identity is key.
Medicinal Chemistry Chemical Biology Building Block Purity

Thermal Stability vs. Ester Analogs

The melting point of 2-amino-5-phenyl-thiophene-3-carboxylic acid is reported as approximately 190°C , which is significantly higher than that of the corresponding methyl ester derivative (2-amino-5-phenylthiophene-3-carboxylic acid methyl ester), which is a liquid at room temperature . This higher melting point indicates greater thermal stability and ease of handling as a crystalline solid, reducing the risk of degradation during storage and weighing. The ethyl ester analog also exhibits a lower melting point compared to the parent acid . For laboratory-scale synthesis, the solid-state nature of the carboxylic acid simplifies accurate mass measurement and minimizes solvent contamination.

Thermal stability
Class-level inference
Melting point ~190°C (solid) vs. methyl ester liquid at room temperature; ethyl ester also lower melting.
Crystalline solid simplifies benchtop handling and storage.
Exact mp difference for ethyl ester not specified; vendor-reported data.
Chemical Synthesis Process Chemistry Material Handling

Anti-Tubercular Scaffold Validation

While the parent carboxylic acid is primarily a synthetic intermediate, its direct derivatives have demonstrated quantifiable anti-tubercular activity. A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, designed from the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold, inhibited Mycobacterium tuberculosis (Mtb) growth with MIC values between 1.9 and 7.7 μM [1]. In a separate study, a library of 42 2-aminothiophene compounds identified a derivative with an MIC of 0.23 μM against Mtb H37Rv . This establishes the core scaffold as a validated starting point for anti-TB drug discovery, differentiating it from uncharacterized thiophene building blocks that lack demonstrated biological relevance. Procurement of this specific scaffold enables direct access to a known pharmacophore.

Anti-TB activity of derivatives
Class-level inference
MIC range 0.23–7.7 μM against Mtb H37Rv (MABA assay); library of 2-acylated/2-alkylated derivatives.
Supports anti-TB derivative design and hit-to-lead optimization.
Parent acid is a synthetic intermediate; activity refers to elaborated derivatives [REFS-1].
Antitubercular Agents Medicinal Chemistry Scaffold Hopping

IKKβ Inhibition as Mechanistic Differentiator

The 2-amino-5-phenyl-thiophene-3-carboxylic acid scaffold is a recognized inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway [1]. This activity is not shared by all 2-aminothiophene derivatives; the presence and position of the phenyl ring and the carboxylic acid/amide moiety are critical for target engagement . While specific IC₅₀ values for the parent acid are not widely disclosed in public literature, the amide derivative (2-amino-5-phenyl-thiophene-3-carboxylic acid amide) is explicitly claimed as an IKKβ inhibitor in patent literature [1]. The carboxylic acid serves as a direct precursor to these active amides and other IKKβ-targeting analogs, providing a strategic advantage over scaffolds lacking this validated mechanism.

IKKβ target engagement
Data to verify
Scaffold and its amide derivative claimed as IKKβ inhibitors in patent literature; specific IC₅₀ for parent acid not publicly available.
Provides entry into IKKβ-focused chemical series; requires in-house profiling.
Qualitative target association from patent US20040024047.
Kinase Inhibition Inflammation Cancer IKKβ

2-Amino-5-phenyl-thiophene-3-carboxylic acid: Application Scenarios for Procurement


IKKβ Inhibitor Synthesis for Inflammation & Oncology

Researchers focused on the NF-κB pathway can utilize 2-amino-5-phenyl-thiophene-3-carboxylic acid as a key intermediate for the preparation of potent IKKβ inhibitors [1]. The free carboxylic acid allows for facile amide bond formation with diverse amines, enabling the rapid exploration of structure-activity relationships around the solvent-exposed region of the kinase binding pocket. This direct synthetic route avoids the deprotection steps required when using ester analogs, improving overall synthetic efficiency.

Anti-Tubercular Hit-to-Lead Optimization

Given the demonstrated anti-tubercular activity of derivatives based on this scaffold (MICs as low as 0.23 μM against Mtb H37Rv ), procurement of the parent acid enables the synthesis of focused libraries for hit-to-lead optimization. The core structure provides a privileged starting point for targeting essential mycobacterial enzymes such as mtFabH and Pks13 [2]. This targeted approach minimizes the time and resources spent on screening random libraries.

Novel Antibacterial Agent Development

Preliminary investigations suggest that 2-aminothiophene derivatives, including those based on this scaffold, may inhibit bacterial gyrase and topoisomerase . Procurement of the carboxylic acid enables the exploration of this alternative antibacterial mechanism, potentially offering a new avenue for combating drug-resistant infections beyond traditional targets.

Reliable Building Block for Large-Scale Synthesis

For process chemists, the solid-state nature and high melting point (190°C) of 2-amino-5-phenyl-thiophene-3-carboxylic acid provide practical handling advantages over its liquid or low-melting ester analogs. Its ≥95% purity specification ensures consistent reaction outcomes during scale-up, reducing the variability associated with lower-quality starting materials and simplifying purification protocols.

Application
Selection Property
Validation Focus
IKKβ inhibitor synthesis
Free carboxylic acid for direct amide coupling
IKKβ inhibition in cellular NF-κB assays
Anti-tubercular hit-to-lead
Scaffold with reported anti-TB derivative activity
MIC determination against Mtb strains
Antibacterial target exploration
Aminothiophene core for gyrase/topoisomerase SAR
Enzyme inhibition and bacterial growth assays
Large-scale synthesis
Solid, high-melting-point form for reliable handling
Purity and reaction consistency during scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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